1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]-
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Overview
Description
1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the imidazoquinoline family, known for their antiviral, immunomodulatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]- typically involves the following steps:
Formation of the Imidazoquinoline Core: This is achieved by cyclization reactions involving substituted anilines and aldehydes under acidic conditions.
Introduction of the Aminoethoxyethyl Group: This step involves nucleophilic substitution reactions where the imidazoquinoline core is reacted with 2-(2-aminoethoxy)ethyl halides in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino and ethoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions include various substituted imidazoquinolines, which can be further functionalized for specific applications .
Scientific Research Applications
1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a ligand for various biological receptors, influencing cellular processes.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]- involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets adenosine receptors and Toll-like receptors (TLR7 and TLR8).
Pathways Involved: The compound modulates immune responses by activating these receptors, leading to the production of cytokines and other immune mediators.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazo[4,5-c]quinolin-4-amine: Lacks the aminoethoxyethyl group but shares the core structure.
1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine: Substituted at different positions, showing different biological activities.
Uniqueness
1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]- is unique due to its specific substitution pattern, which enhances its interaction with biological targets and improves its pharmacological profile .
Properties
CAS No. |
436855-76-4 |
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Molecular Formula |
C14H17N5O |
Molecular Weight |
271.32 g/mol |
IUPAC Name |
1-[2-(2-aminoethoxy)ethyl]imidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C14H17N5O/c15-5-7-20-8-6-19-9-17-12-13(19)10-3-1-2-4-11(10)18-14(12)16/h1-4,9H,5-8,15H2,(H2,16,18) |
InChI Key |
VEFOQIDEIFMNAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=N2)N)N=CN3CCOCCN |
Origin of Product |
United States |
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